H-Ile-Pro-Pro-OH

Description

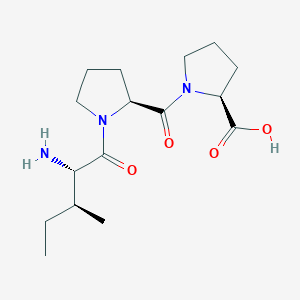

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYQMFCIJNWDQZ-CYDGBPFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26001-32-1 | |

| Record name | L-Proline, L-isoleucyl-L-prolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

H-Ile-Pro-Pro-OH: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the bioactivity of the tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline, IPP). A milk-derived peptide, IPP has garnered significant attention for its antihypertensive properties, primarily attributed to its activity as an Angiotensin-Converting Enzyme (ACE) inhibitor. Beyond this primary mechanism, IPP exerts pleiotropic effects on cellular signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. These interactions culminate in a range of physiological responses, including modulation of endothelial function, enhancement of nitric oxide production, and anti-inflammatory and insulin-mimetic effects. This document details the key signaling pathways, summarizes quantitative data from pertinent studies, and provides detailed experimental protocols for the assays cited.

Core Mechanism of Action: ACE Inhibition

The principal and most well-characterized mechanism of action for this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, IPP reduces the levels of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.[1][2]

Quantitative Data: ACE Inhibition

| Compound | IC50 Value (µM) | Source |

| This compound | 5 | [3][4][5][6] |

Modulation of Intracellular Signaling Pathways

IPP's biological activity extends beyond simple ACE inhibition, involving the modulation of critical intracellular signaling pathways that regulate a variety of cellular processes.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[7][8][9][10] Emerging evidence suggests that IPP can influence this pathway, contributing to its vasorelaxant and anti-inflammatory effects.[11]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[12][13][14][15] IPP has been shown to activate this pathway, leading to downstream effects such as increased nitric oxide (NO) production and enhanced insulin sensitivity.[11][16]

Effects on Endothelial Function and Nitric Oxide Production

IPP has been demonstrated to improve endothelial function, a critical factor in cardiovascular health.[11] This is largely mediated by its ability to stimulate the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-inflammatory properties.[3][17][18]

Quantitative Data: Nitric Oxide Production

| Cell Line | IPP Concentration | Effect on NO Production | Source |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 nM, 0.1 µM, 10 µM | Increased NO production | [4][5] |

| Cultured Endothelial Cells | >100 nmol/L | Significantly higher NO concentration | [18] |

Anti-inflammatory and Insulin-Mimetic Properties

Beyond its cardiovascular effects, IPP exhibits anti-inflammatory and insulin-mimetic properties. It has been shown to inhibit pro-inflammatory pathways, such as the NF-κB pathway, and to promote adipocyte differentiation and enhance insulin sensitivity, suggesting potential applications in metabolic disorders.[11][18][19]

Experimental Protocols

ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of peptides.

Methodology:

-

Preparation: Prepare a solution of the test peptide (e.g., this compound) in a suitable buffer (e.g., borate buffer). Prepare a solution of ACE (e.g., 0.04 U/mL) and the substrate Hippuryl-Histidyl-Leucine (HHL) (e.g., 5 mM) in the same buffer.

-

Pre-incubation: In a microcentrifuge tube, mix the sample solution with the ACE solution. Pre-incubate the mixture for 10 minutes at 37°C.

-

Incubation: Add the HHL substrate to the pre-incubated mixture and incubate for 60 minutes at 37°C.

-

Reaction Termination: Stop the enzymatic reaction by heating the tubes in a water bath at 95°C for 10 minutes.

-

Colorimetric Reaction: Add 2.5% 4-dimethylaminobenzaldehyde in ethyl acetate with 0.2% O-phthalaldehyde (DAB-QL) solution, followed by acetic anhydride.

-

Measurement: Measure the absorbance of the resulting solution at 478 nm using a spectrophotometer.

-

Calculation: The percentage of ACE inhibition is calculated using the formula: (1 - (Asample / Acontrol)) * 100, where Asample is the absorbance of the sample and Acontrol is the absorbance of the control (without the inhibitor). The IC50 value is determined from a dose-response curve.

Nitric Oxide (NO) Production in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess reaction.

Methodology:

-

Cell Culture: Culture HUVECs in appropriate media until they reach confluence.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction:

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration (a stable metabolite of NO) by comparing the absorbance to a standard curve of sodium nitrite.

Western Blotting for MAPK/ERK and PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of ERK and Akt by Western blotting.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK, total Akt, or β-actin).

Conclusion

This compound is a bioactive peptide with a multi-faceted mechanism of action. Its primary role as an ACE inhibitor is well-established and contributes significantly to its antihypertensive effects. Furthermore, its ability to modulate key intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, underlies its beneficial effects on endothelial function, nitric oxide production, inflammation, and insulin sensitivity. The experimental protocols provided in this guide offer a framework for the continued investigation of IPP and other bioactive peptides in the context of cardiovascular and metabolic health. This comprehensive understanding of its molecular mechanisms is crucial for its potential application in the development of novel therapeutics and functional foods.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACE-inhibitory activity assay: IC50 [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium caprate enables the blood pressure-lowering effect of Ile-Pro-Pro and Leu-Lys-Pro in spontaneously hypertensive rats by indirectly overcoming PepT1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) promote adipocyte differentiation and inhibit inflammation in 3T3-F442A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells | PLOS One [journals.plos.org]

Isoleucyl-prolyl-proline biological activity

An In-depth Technical Guide on the Biological Activity of Isoleucyl-prolyl-proline (IPP)

Introduction

Isoleucyl-prolyl-proline (IPP) is a bioactive tripeptide (Ile-Pro-Pro) predominantly derived from the enzymatic hydrolysis of milk casein, particularly during fermentation with specific lactic acid bacteria strains. Initially identified for its angiotensin-converting enzyme (ACE) inhibitory properties, IPP has been the subject of extensive research for its potential role in cardiovascular health and beyond. This document provides a comprehensive technical overview of the biological activities of IPP, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development and functional food formulation.

Physicochemical Properties

IPP is a tripeptide with the sequence Isoleucine-Proline-Proline. Its structure, particularly the C-terminal proline residue, is thought to be crucial for its primary biological activities.

| Property | Value |

| Molecular Formula | C₁₆H₂₇N₃O₄ |

| Molecular Weight | 325.40 g/mol |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

| CAS Number | 26001-32-1 |

Core Biological Activity: Cardiovascular Effects

The most extensively studied biological activity of IPP is its effect on the cardiovascular system, primarily mediated through the inhibition of the Angiotensin-Converting Enzyme (ACE) and modulation of endothelial function.

Mechanism of Action: Inhibition of the Renin-Angiotensin System (RAS)

The primary mechanism for IPP's antihypertensive effect is the inhibition of ACE, a key zinc-dependent metalloprotease in the Renin-Angiotensin System (RAS). ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. By inhibiting ACE, IPP reduces the formation of Angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][2] The proline residue at the C-terminus of IPP is believed to have a strong affinity for the active site of ACE, contributing to its inhibitory activity.[1]

Mechanism of Action: Modulation of Endothelial Function

Beyond direct ACE inhibition, IPP is proposed to improve endothelial function through multiple pathways:

-

Bradykinin Potentiation : ACE is also responsible for degrading bradykinin, a potent vasodilator. IPP's inhibition of ACE leads to higher levels of bradykinin, which can stimulate the production of nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF) via the bradykinin B2 receptor, promoting vasorelaxation.[1][3]

-

ACE2 Expression : Some evidence suggests IPP may elevate the expression of ACE2, an enzyme that counteracts the effects of ACE by converting Angiotensin II into the vasodilatory peptide Angiotensin (1-7).[1] Angiotensin (1-7) then acts on the Mas receptor to promote vasorelaxation.[1]

-

Direct NO Production : Studies on cultured human umbilical vein endothelial cells (HUVECs) have shown that IPP can directly stimulate the production of nitric oxide (NO), a key signaling molecule for vasodilation.[3][4]

Quantitative Data on Cardiovascular Effects

The inhibitory potency of IPP against ACE and its effect on blood pressure have been quantified in numerous studies.

Table 1: In Vitro ACE Inhibitory Activity of IPP

| Parameter | Value | Source Organism/Domain | Reference |

|---|---|---|---|

| IC₅₀ | 5 µM | Somatic ACE (sACE) | [3] |

| IC₅₀ | 9 µM | Somatic ACE (sACE) | [3] |

| IC₅₀ | 4.6 µM | N-domain (nACE) | [3] |

| IC₅₀ | 55.7 µM | C-domain (cACE) |[3] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit 50% of an enzyme's activity.

Table 2: Summary of Blood Pressure Reduction from Meta-Analyses of Clinical Trials (IPP & VPP)

| Population | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Reference |

|---|---|---|---|

| Overall (12 comparisons) | -4.8 (95% CI: -6.0 to -3.7) | -2.2 (95% CI: -3.1 to -1.3) | [5] |

| European Subjects | -1.28 (95% CI: -2.09 to -0.48) | -0.59 (95% CI: -1.18 to -0.01) | [6] |

| Asian Subjects | -6.93 (95% CI: -10.95 to -2.94) | -3.98 (95% CI: -5.38 to -2.44) | [7] |

| Japanese Subjects | -5.63 (95% CI: -6.87 to -4.39) | -2.58 (95% CI: -3.44 to -1.72) | [8][9] |

| Japanese (Hypertensive) | -8.35 (P<0.0001) | Not specified | [9] |

| Japanese (Non-Hypertensive) | -3.42 (P<0.0001) | Not specified |[9] |

It is critical to note that the European Food Safety Authority (EFSA) has concluded that a cause-and-effect relationship between the consumption of IPP and VPP and the maintenance of normal blood pressure has not been established, citing methodological limitations in some studies and inconsistent results.[10][11][12]

Experimental Protocol: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC₅₀ of IPP against ACE using a quenched fluorescent substrate.

-

Objective : To quantify the ACE inhibitory activity of IPP.

-

Principle : The substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO₂)-Pro) is non-fluorescent. ACE cleaves this substrate, releasing the fluorescent product o-aminobenzoylglycine (Abz-Gly), which can be measured. The presence of an inhibitor like IPP reduces the rate of fluorescence generation.[13]

-

Materials :

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorescent substrate (Abz-Gly-Phe(NO₂)-Pro)

-

IPP (synthesized or purified)

-

Tris buffer (0.15 M, pH 8.3) containing 1.125 M NaCl

-

Enzyme buffer (0.15 M Tris buffer, pH 8.3, containing 0.1 mM ZnCl₂)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~400 nm)

-

-

Procedure :

-

Prepare IPP Dilutions : Create a serial dilution of IPP in ultrapure water to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Assay Setup : In a 96-well microplate, add reagents in the following order:

-

Blank wells : 80 µL ultrapure water.

-

Control wells : 40 µL ultrapure water.

-

Sample wells : 40 µL of each IPP dilution.

-

-

Enzyme Addition : Add 40 µL of the ACE working solution (diluted in enzyme buffer) to the control and sample wells. Do not add to blank wells.

-

Pre-incubation : Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction : Add 160 µL of the pre-warmed fluorescent substrate solution (dissolved in substrate buffer) to all wells (blank, control, and sample).

-

Kinetic Measurement : Immediately place the plate in the reader and measure fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis :

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Calculate the percentage of inhibition for each IPP concentration using the formula: % Inhibition = [1 - (Slope_sample / Slope_control)] * 100

-

Plot % Inhibition versus the logarithm of IPP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

-

-

Anti-inflammatory Activity

Emerging evidence suggests that IPP possesses anti-inflammatory properties, which may contribute to its overall cardiovascular benefits.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

IPP has been shown to exert anti-inflammatory effects by modulating key signaling pathways:

-

Inhibition of NF-κB Pathway : The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. IPP has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB translocation and subsequent inflammatory gene expression.[1]

-

Downregulation of MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Studies suggest that IPP can downregulate the MAPK-ERK 1/2 pathway, further contributing to its anti-inflammatory effects.[1]

Quantitative Data on Anti-inflammatory Effects

In vitro studies have quantified the ability of IPP to reduce the production of key inflammatory mediators in cell models.

Table 3: Reduction of Inflammatory Cytokines by IPP

| Cytokine | Cell Model | Stimulus | IPP Effect | Reference |

|---|---|---|---|---|

| IL-6 | HUVECs | EVs from Ang II-induced VSMCs | Reduced to 273.84 ± 22.28 pg/mL | [14][15] |

| IL-1β | HUVECs | EVs from Ang II-induced VSMCs | Reduced to 221.14 ± 13.8 pg/mL | [14][15] |

| MCP-1 | HUVECs | EVs from Ang II-induced VSMCs | Reduced to 428.68 ± 9.59 pg/mL |[14][15] |

HUVECs: Human Umbilical Vein Endothelial Cells; EVs: Extracellular Vesicles; VSMCs: Vascular Smooth Muscle Cells; Ang II: Angiotensin II.

Experimental Protocol: NF-κB Activation Assay (Western Blot)

This protocol outlines the steps to assess IPP's effect on the nuclear translocation of the NF-κB p65 subunit, a key indicator of pathway activation.

-

Objective : To determine if IPP inhibits the translocation of NF-κB p65 from the cytoplasm to the nucleus in response to an inflammatory stimulus.

-

Principle : Cellular fractionation is used to separate cytoplasmic and nuclear proteins. The amount of p65 in each fraction is then quantified by Western blotting. A decrease in nuclear p65 in IPP-treated cells indicates inhibition.[16][17]

-

Materials :

-

Cell line (e.g., RAW 264.7 macrophages or HUVECs)

-

IPP

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or TNF-α)

-

Cell culture reagents

-

Nuclear/Cytoplasmic Fractionation Kit

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure :

-

Cell Culture and Treatment :

-

Seed cells and grow to ~80% confluency.

-

Pre-treat cells with various concentrations of IPP for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include an untreated control group.

-

-

Cellular Fractionation :

-

Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. This typically involves sequential lysis with hypotonic and nuclear extraction buffers.

-

-

Protein Quantification :

-

Measure the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.

-

-

Western Blotting :

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply chemiluminescent substrate.

-

-

Imaging and Analysis :

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities. The purity of fractions should be confirmed by the presence of Lamin B1 only in the nuclear fraction and GAPDH only in the cytoplasmic fraction.

-

Compare the intensity of the p65 band in the nuclear fraction of IPP-treated cells to the stimulated control to determine the extent of inhibition.[17]

-

-

Other Potential Biological Activities

Metabolic Effects: Adipocyte Differentiation

In vitro studies using 3T3-F442A murine pre-adipocytes have shown that IPP can induce adipogenic differentiation. This effect is characterized by intracellular lipid accumulation and the upregulation of key metabolic regulators, including:

-

PPARγ (Peroxisome Proliferator-Activated Receptor gamma) : A master regulator of adipogenesis.[18][19]

-

Adiponectin : An adipokine with insulin-sensitizing and anti-inflammatory properties.[18][20] These insulin-mimetic effects suggest a potential role for IPP in improving insulin sensitivity and managing metabolic syndrome, though this requires further investigation.[1]

Bone Health

IPP has been observed to increase the proliferation of osteosarcoma cells and human marrow-derived mesenchymal stem cells in vitro. Microarray analysis revealed that IPP up-regulated genes involved in bone formation, such as PTHrP and BMP-5, suggesting a potential, though currently speculative, role in improving bone mass and structure.[1]

Pharmacokinetics and Bioavailability

The therapeutic potential of any bioactive peptide is highly dependent on its absorption and stability in vivo.

Absorption and Elimination

Studies in animal models provide insight into the pharmacokinetics of IPP. A study in conscious pigs demonstrated that after intragastric administration, IPP is absorbed intact but with very low bioavailability. The peptide is also eliminated rapidly from circulation.[21]

Table 4: Pharmacokinetic Parameters of IPP in a Pig Model

| Parameter | Route | Value |

|---|---|---|

| Dose | Intragastric | 4.0 mg/kg BW |

| Max Plasma Concentration (Cmax) | Intragastric | ~10 nmol/L |

| Elimination Half-life (t½) | Intravenous | 2.5 ± 0.1 min |

| Elimination Half-life (t½) | Intragastric | 9 ± 1 min |

| Absolute Bioavailability | Intragastric | 0.077 ± 0.010 % |

Data from van der Pijl et al. (2009)[21]

The low bioavailability and rapid elimination suggest that for IPP to exert a systemic physiological effect, it may need to be administered in a protected form or that its effects are acute and localized.[21] However, some human studies have shown modest but statistically significant effects on blood pressure after weeks of consumption, suggesting that mechanisms beyond simple systemic circulation of the intact peptide may be at play, or that accumulation or long-term endothelial modulation occurs.[5][22][23]

Summary and Conclusion

Isoleucyl-prolyl-proline (IPP) is a well-characterized bioactive tripeptide with a primary, mechanistically plausible role as an inhibitor of the Angiotensin-Converting Enzyme. This activity underpins its potential antihypertensive effects, which are supported by numerous in vitro and animal studies, as well as several human clinical trials, particularly in Asian populations.[7] Furthermore, IPP demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK pathways and exhibits potential beneficial effects on endothelial function, metabolic regulation, and bone health.

For drug development professionals and researchers, IPP remains a molecule of interest. Future research should focus on elucidating the precise downstream effects of its multi-target activities, improving its bioavailability through novel delivery systems, and conducting large-scale, methodologically robust clinical trials to definitively establish its therapeutic efficacy in diverse populations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of milk tripeptides on blood pressure: a meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Do the lactotripeptides isoleucine-proline-proline and valine-proline-proline reduce systolic blood pressure in European subjects? A meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Blood pressure lowering effect of lactotripeptides assumed as functional foods: a meta-analysis of current available clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of the Lactotripeptides Isoleucine-Proline-Proline and Valine-Proline-Proline on Systolic Blood Pressure in Japanese Subjects: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoleucine-proline-proline (IPP) and valine-proline-proline (VPP) and maintenance of normal blood pressure (further assessment) | EFSA [efsa.europa.eu]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Isoleucyl-prolyl-proline (IPP) and valyl-prolyl-proline (VPP) and maintenance of normal blood pressure | EFSA [efsa.europa.eu]

- 13. ACE-inhibitory activity assay: IC50 [protocols.io]

- 14. The Protective Effects of Tripeptides VPP and IPP against Small Extracellular Vesicles from Angiotensin II-Induced Vascular Smooth Muscle Cells Mediating Endothelial Dysfunction in Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. cdn.apub.kr [cdn.apub.kr]

- 18. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PPARγ-induced upregulation of subcutaneous fat adiponectin secretion, glyceroneogenesis and BCAA oxidation requires mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. experts.umn.edu [experts.umn.edu]

- 21. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Tripeptide H-Ile-Pro-Pro-OH: A Technical Guide to its Discovery, Sources, and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the bioactive tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline, IPP). It details its discovery and natural sources, with a primary focus on its well-documented role as an inhibitor of the Angiotensin-Converting Enzyme (ACE) and its subsequent antihypertensive effects. This document synthesizes quantitative data from various studies, outlines key experimental protocols for its analysis, and visualizes its primary signaling pathway and a general experimental workflow for the benefit of researchers and professionals in drug development.

Discovery and Natural Sources

The tripeptide this compound, commonly referred to as Ile-Pro-Pro (IPP), is a naturally occurring bioactive peptide.[1] Its discovery is rooted in the scientific exploration of "functional foods" and the identification of specific food-derived components with physiological benefits beyond basic nutrition.

The primary and most extensively studied source of IPP is milk protein , specifically casein .[2][3][4][5] IPP is not typically found in its free form in raw milk but is generated through the enzymatic hydrolysis of casein. This process can occur naturally during the fermentation of dairy products by specific strains of lactic acid bacteria, most notably Lactobacillus helveticus.[6] Consequently, IPP can be found in a variety of fermented dairy products, including certain types of cheese and cultured milk.[7][8] The presence of IPP in these products is a key contributor to their observed health benefits, particularly in relation to cardiovascular health.[1]

Biological Activities and Mechanism of Action

The principal biological activity of IPP is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[2][4][6][9][10][11][12] ACE is a critical enzyme in the Renin-Angiotensin System (RAS) , which plays a central role in the regulation of blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to the narrowing of blood vessels and an increase in blood pressure.

IPP acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II.[2][10] This inhibitory action leads to vasodilation and a subsequent reduction in blood pressure, making IPP a compound of significant interest for the management of hypertension.[1][2][3][10][13][14][15][16][17][18]

Beyond its well-established antihypertensive effects, research has indicated that IPP possesses other beneficial properties, including:

-

Anti-inflammatory and Antioxidant Activities: Studies have shown that IPP can exhibit anti-inflammatory and antioxidant properties.[1][19]

-

Modulation of the Sympathetic Nervous System: There is evidence to suggest that IPP can influence the activity of the sympathetic nervous system, contributing to its blood pressure-lowering effects.[10][16][17]

-

Effects on Vascular Cells: IPP has been observed to affect the function of vascular smooth muscle cells.[20][21]

-

Immunomodulatory and Osteoblastic Effects: Some research points towards potential immunomodulatory activities and effects on osteoblast cells.[22][23]

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Bioactivity of this compound

| Parameter | Value | Model System | Reference |

| ACE Inhibition (IC₅₀) | 5 µM | In vitro enzyme assay | [4][12] |

| Apparent Permeability (Papp) across Caco-2 monolayers | 1.0 ± 0.9 x 10⁻⁸ cm/s | Caco-2 cell model | [24] |

| Apparent Permeability (Papp) across rat jejunal mucosae | Increased vs. Caco-2 | Ex vivo rat intestinal tissue | [25] |

Table 2: Antihypertensive Effects of this compound in Human Clinical Trials

| Study Population | Dosage | Duration | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) | Reference |

| Mildly Hypertensive Subjects | 25 mg IPP & VPP | Single Dose | -2.1 mmHg (p=0.045) | -1.6 mmHg (p=0.03) | [3][14] |

| Hypertensive Subjects | 3.4 mg IPP & VPP | 8 weeks | -10.5 mmHg (p<0.05) vs. placebo | - | [13] |

| Hypertensive Patients | 1.52 mg IPP & 2.53 mg VPP | > 4 weeks | Significant reduction (p<0.001) | Significant reduction (p<0.005) | [15] |

| Hypertensive, Hypercholesterolemic Subjects | 4.2 mg IPP & VPP | 10 weeks | -4.1 mmHg (p=0.007) vs. placebo | - | [18] |

Table 3: Effects of this compound in Animal Models

| Animal Model | Administration | Dosage | Effect | Reference |

| Two-Kidney One-Clip (2K1C) Rats | Intravenous injection | - | Attenuated sympathetic activity (-15.1%) and hypertension (-16.8 mmHg) | [10] |

| Two-Kidney One-Clip (2K1C) Rats | Intraperitoneal injection | 400 pmol/day | Attenuated hypertension and vascular remodeling | [10] |

| Spontaneously Hypertensive Rats (SHR) | Gastric administration | - | Reduced cutaneous arterial sympathetic nerve activity and mean arterial pressure | [17] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the kinetic analysis of ACE activity in the presence of the inhibitory peptide.

-

Enzyme and Substrate Preparation: A solution of Angiotensin-Converting Enzyme (from rabbit lung or other suitable sources) is prepared in a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnSO₄). The substrate, Z-phenyl-alanyl-histidyl-leucine (Z-FHL), is also dissolved in a suitable buffer.

-

Inhibitor Preparation: this compound is dissolved in water and serial dilutions are prepared in the assay buffer.

-

Incubation: Equal volumes of the enzyme solution and the IPP solution (or buffer for control) are mixed and incubated at room temperature for a specified period (e.g., 40 minutes) to allow for inhibitor binding.

-

Enzymatic Reaction: The enzymatic reaction is initiated by adding the Z-FHL substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed at 37°C.

-

Quantification of Product: The reaction is stopped, and the amount of product formed (e.g., hippuric acid from the hydrolysis of a different substrate, hippuryl-histidyl-leucine) is quantified. This is often done spectrophotometrically or by High-Performance Liquid Chromatography (HPLC).

-

Calculation of IC₅₀: The percentage of ACE inhibition is calculated for each concentration of IPP. The IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical animal study to evaluate the blood pressure-lowering effects of IPP.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as a model for human essential hypertension. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

-

Acclimatization: The animals are acclimatized to the laboratory conditions for a period of time before the experiment begins.

-

Blood Pressure Measurement: Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method.

-

Administration of IPP: The rats are divided into experimental and control groups. The experimental group receives IPP, typically dissolved in saline or water, via oral gavage or other administration routes (e.g., intraperitoneal injection). The control group receives the vehicle only.

-

Monitoring: Blood pressure and heart rate are monitored at regular intervals for a specified duration after administration.

-

Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for both groups. Statistical analysis is performed to determine the significance of the differences between the IPP-treated group and the control group.[10][17]

Identification and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the general steps for the analysis of IPP in biological samples or food products.

-

Sample Preparation: The sample (e.g., fermented milk, cheese extract, or plasma) is subjected to a series of extraction and purification steps to isolate the peptide fraction. This may involve protein precipitation, centrifugation, and solid-phase extraction.

-

Chromatographic Separation: The extracted peptide sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The peptides are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The peptides are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured.

-

Peptide Identification: For identification, tandem mass spectrometry (MS/MS) is performed. The parent ion corresponding to the m/z of IPP is selected and fragmented. The resulting fragment ions produce a characteristic spectrum that can be compared to a standard or a database for confirmation of the peptide sequence.

-

Quantification: The amount of IPP in the sample is quantified by measuring the peak area of the corresponding ion in the mass chromatogram and comparing it to a calibration curve generated with known concentrations of a synthetic IPP standard.[8][26][27][28]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the primary signaling pathway affected by this compound and a general experimental workflow for its study.

Caption: Inhibition of the Renin-Angiotensin System by this compound.

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound is a well-characterized bioactive peptide with significant potential for applications in functional foods and nutraceuticals aimed at cardiovascular health. Its primary mechanism of action, the inhibition of the Angiotensin-Converting Enzyme, is supported by a substantial body of evidence from in vitro, in vivo, and human studies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on the development of novel, food-derived therapeutic agents for the management of hypertension and related conditions. Further research may continue to elucidate the full spectrum of its biological activities and optimize its application for human health.

References

- 1. One moment, please... [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Ile-Pro-Pro and Val-Pro-Pro tripeptide-containing milk product has acute blood pressure lowering effects in mildly hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ile-Pro-Pro attenuates sympathetic activity and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Todarodes pacificus and Their Inhibitory Mechanism: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Casein hydrolysate containing Val-Pro-Pro and Ile-Pro-Pro improves central blood pressure and arterial stiffness in hypertensive subjects: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Val-Pro-Pro and Ile-Pro-Pro on nondipper patients: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A spread containing bioactive milk peptides Ile-Pro-Pro and Val-Pro-Pro, and plant sterols has antihypertensive and cholesterol-lowering effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. genscript.com [genscript.com]

- 21. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Peptides Derived from In Vitro and In Vivo Digestion of Human Milk Are Immunomodulatory in THP-1 Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of bioactive peptides isoleucine-proline-proline (IPP), valine-proline-proline (VPP) and leucine-lysine-proline (LKP) on gene expression of osteoblasts differentiated from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The angiotensin converting enzyme inhibitory tripeptides Ile-Pro-Pro and Val-Pro-Pro show increasing permeabilities with increasing physiological relevance of absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Stability, toxicity and intestinal permeation enhancement of two food-derived antihypertensive tripeptides, Ile-Pro-Pro and Leu-Lys-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

In Vitro Profile of Isoleucyl-prolyl-proline (IPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucyl-prolyl-proline (IPP) is a milk-derived tripeptide that has garnered significant scientific interest for its potential therapeutic applications, primarily in the realm of cardiovascular health. Extensive in vitro research has elucidated its mechanisms of action, revealing a multi-faceted bioactivity profile that includes angiotensin-converting enzyme (ACE) inhibition, modulation of endothelial function, and anti-inflammatory and antioxidant effects. This technical guide provides an in-depth overview of the core in vitro studies on IPP, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Core Mechanisms of Action

In vitro studies have established that IPP's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Additionally, IPP has been shown to stimulate the production of nitric oxide (NO) in endothelial cells, a crucial signaling molecule for vasodilation. Emerging evidence also points towards its anti-inflammatory and antioxidant properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Isoleucyl-prolyl-proline.

| Parameter | Cell Type/System | Method | Result | Reference(s) |

| ACE Inhibition | Purified ACE | Fluorometric Assay | IC50: ~5 µM | |

| Nitric Oxide Production | Endothelial Cells | Griess Assay | Significant increase at ≥100 nmol/L | [1] |

| Anti-inflammatory Activity | 3T3-F442A Adipocytes | Western Blot | Inhibition of TNFα-mediated NF-κB activation at 50 µM | |

| Antioxidant Activity | Chemical Assay | DPPH Assay | Data not available | |

| Chemical Assay | ORAC Assay | Data not available |

Key Signaling Pathways

ACE Inhibition by IPP

IPP acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action contributes to the vasorelaxant properties of IPP.

IPP-Induced Nitric Oxide Production in Endothelial Cells

IPP stimulates the production of nitric oxide (NO) in endothelial cells, a process crucial for vasodilation and maintaining vascular health. This signaling cascade involves the activation of endothelial Nitric Oxide Synthase (eNOS).

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol details a common method for determining the ACE inhibitory activity of IPP using the substrate Hippuryl-His-Leu (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

IPP standard solutions of varying concentrations

-

1N HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing ACE solution and borate buffer.

-

Add different concentrations of IPP to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding 1N HCl.

-

Extract the hippuric acid (HA) produced with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in distilled water.

-

Measure the absorbance of the solution at 228 nm.

-

Calculate the percentage of ACE inhibition for each IPP concentration and determine the IC50 value.

Nitric Oxide (NO) Production in Endothelial Cells (Griess Assay)

This protocol describes the measurement of NO production in endothelial cells treated with IPP using the Griess reagent.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium

-

IPP solutions of varying concentrations

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solutions

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate and culture until confluent.

-

Treat the cells with different concentrations of IPP for a specified time.

-

Collect the cell culture supernatant.

-

Add the Griess reagent to the supernatant and incubate in the dark.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration in the samples by comparing with a sodium nitrite standard curve.

In Vitro Anti-inflammatory Activity Assay (Cytokine Measurement)

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

IPP solutions of varying concentrations

-

Commercial ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of IPP.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions to quantify the cytokine levels.

-

Analyze the data to determine the effect of IPP on cytokine production.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a common method to evaluate the antioxidant capacity of IPP.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

IPP solutions of varying concentrations

-

Ascorbic acid (as a positive control)

-

Spectrophotometer

Procedure:

-

Mix the DPPH solution with different concentrations of IPP.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value of IPP for DPPH radical scavenging.

Conclusion

The in vitro evidence strongly supports the role of Isoleucyl-prolyl-proline as a bioactive peptide with significant potential for cardiovascular health. Its well-characterized ACE inhibitory activity and its ability to stimulate endothelial nitric oxide production provide a solid foundation for its therapeutic applications. While its anti-inflammatory and antioxidant properties are promising, further quantitative in vitro studies are warranted to fully elucidate these mechanisms. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field to advance the scientific understanding and development of IPP-based interventions.

References

The Kinetic Profile of H-Ile-Pro-Pro-OH: A Tripeptide Inhibitor of Angiotensin-Converting Enzyme

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tripeptide H-Ile-Pro-Pro-OH (Isoleucyl-Prolyl-Proline), often abbreviated as IPP, has emerged as a significant bioactive peptide, primarily recognized for its inhibitory action on the Angiotensin-Converting Enzyme (ACE).[1] Originating from milk protein casein, this peptide is a subject of extensive research due to its potential as a natural antihypertensive agent.[1] This technical guide provides a comprehensive overview of the ACE inhibition kinetics of this compound, detailing its inhibitory potency, mechanism of action, and the experimental protocols utilized for its characterization.

Quantitative Analysis of ACE Inhibition

The inhibitory potential of this compound against Angiotensin-Converting Enzyme is quantified by several key kinetic parameters. The half-maximal inhibitory concentration (IC50) is a widely reported metric, with studies consistently identifying the IC50 of this compound to be 5 µM.[1] More detailed kinetic analyses have elucidated the specific nature of this inhibition, revealing a preference for the N-terminal catalytic domain of ACE (nACE).

| Parameter | Value | Description | Reference |

| IC50 | 5 µM | The concentration of this compound required to inhibit 50% of ACE activity. | [1][2] |

| Inhibition Type | Domain-selective (preference for nACE) | The inhibitor shows a higher affinity for the N-terminal catalytic domain of the somatic ACE. | [2][3] |

| Ki | Data not explicitly found in the provided search results | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates a higher affinity of the inhibitor for the enzyme. | |

| Vmax (in the presence of inhibitor) | Dependent on inhibition type and concentration | The maximum rate of the enzymatic reaction in the presence of the inhibitor. For a competitive inhibitor, Vmax remains unchanged, while for non-competitive and uncompetitive inhibitors, Vmax decreases. | |

| Km (in the presence of inhibitor) | Dependent on inhibition type and concentration | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. For a competitive inhibitor, Km increases, for a non-competitive inhibitor, Km is unchanged, and for an uncompetitive inhibitor, Km decreases. |

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation. ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound reduces the production of Angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

Figure 1. Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.

Experimental Protocols

The determination of the ACE inhibitory kinetics of this compound involves standardized in vitro assays. The following is a generalized protocol based on the widely used Cushman and Cheung method, which measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL).

ACE Inhibition Assay Protocol

-

Reagent Preparation:

-

ACE Solution: Prepare a solution of Angiotensin-Converting Enzyme from rabbit lung in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

-

Substrate Solution (HHL): Prepare a solution of Hippuryl-L-Histidyl-L-Leucine in the same buffer.

-

Inhibitor Solution (this compound): Prepare a series of dilutions of this compound in the assay buffer to determine the IC50 value.

-

Stopping Reagent: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

-

Assay Procedure:

-

Pre-incubate a mixture of the ACE solution and the this compound solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid produced into ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Re-dissolve the hippuric acid residue in a suitable solvent (e.g., deionized water).

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: Inhibition (%) = [(A_control - A_inhibitor) / A_control] * 100 where A_control is the absorbance of the control reaction and A_inhibitor is the absorbance in the presence of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

Figure 2. Experimental workflow for determining the ACE inhibition kinetics of this compound.

Conclusion

This compound is a potent, naturally derived inhibitor of Angiotensin-Converting Enzyme with a well-characterized IC50 value of 5 µM. Its mechanism of action involves the targeted inhibition of ACE within the Renin-Angiotensin-Aldosterone System, with a notable preference for the N-terminal catalytic domain of the enzyme. The standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this and other ACE inhibitory peptides. Further elucidation of its precise kinetic parameters, such as the Ki value and the definitive mode of inhibition through detailed kinetic studies, will be invaluable for its potential application in the development of novel antihypertensive therapies and functional foods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural insights into the inhibitory mechanism of angiotensin‐I‐converting enzyme by the lactotripeptides IPP and VPP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Cellular Uptake of the Bioactive Peptide Ile-Pro-Pro (IPP)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Isoleucyl-Prolyl-Proline (Ile-Pro-Pro or IPP), primarily derived from fermented dairy products, has garnered significant attention for its potential antihypertensive properties. A critical determinant of its bioactivity is its ability to be absorbed intact across the intestinal epithelium. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake of IPP, focusing on the molecular mechanisms, experimental models, and quantitative data. It is intended to serve as a detailed resource for researchers in the fields of nutrition, pharmacology, and drug development.

Introduction

Bioactive peptides are specific protein fragments that have a positive impact on body functions or conditions and may ultimately influence health. Ile-Pro-Pro (IPP) is a well-characterized milk-derived tripeptide that has been shown to exhibit angiotensin-converting enzyme (ACE) inhibitory activity, suggesting its potential role in the management of hypertension. For IPP to exert its systemic effects, it must first be absorbed from the gastrointestinal tract into the bloodstream. This involves traversing the intestinal epithelial barrier, a process governed by specific transport mechanisms. Understanding these mechanisms is paramount for optimizing the delivery and efficacy of IPP as a functional food ingredient or therapeutic agent. This guide will delve into the primary pathways of IPP cellular uptake, the experimental protocols used to elucidate these pathways, and the quantitative data that underpins our current knowledge.

Mechanisms of Cellular Uptake

The intestinal absorption of small peptides like IPP is primarily mediated by two distinct pathways: carrier-mediated transport and paracellular transport.

Carrier-Mediated Transport via PepT1

The predominant mechanism for the uptake of di- and tripeptides in the small intestine is through the proton-coupled peptide transporter 1 (PepT1), also known as SLC15A1.[1] This transporter is highly expressed on the apical membrane of intestinal enterocytes. PepT1-mediated transport is an active process that utilizes the inwardly directed proton gradient across the brush border membrane. The acidic microclimate at the surface of the small intestine, with a pH of around 6.5, provides the driving force for this transport.[1]

Studies have demonstrated that the uptake of IPP is significantly influenced by pH, with enhanced transport at a more acidic apical pH, which is characteristic of PepT1-mediated uptake.[1] Furthermore, the transport of IPP can be competitively inhibited by other known substrates of PepT1, such as Gly-Sar, providing strong evidence for its reliance on this transporter.[1]

Paracellular Transport

In addition to carrier-mediated transport, IPP can also traverse the intestinal epithelium via the paracellular pathway. This route involves the passage of molecules through the tight junctions that connect adjacent epithelial cells. Paracellular transport is a passive process, and the permeability of the tight junctions to a given molecule is dependent on its size, charge, and the physiological state of the epithelium. While generally considered a less efficient route for larger molecules, the paracellular pathway contributes to the overall absorption of small peptides like IPP.[1]

Quantitative Analysis of Ile-Pro-Pro Transport

The transport of IPP across intestinal epithelia has been quantified in various experimental models, primarily using radiolabeled IPP ([³H]-IPP). The apparent permeability coefficient (Papp), a measure of the rate of transport across a membrane, is a key parameter used to quantify this process.

In Vitro Caco-2 Cell Monolayer Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, is a widely used in vitro model for studying intestinal drug and nutrient absorption. The tables below summarize the apparent permeability of [³H]-IPP across Caco-2 monolayers under different experimental conditions.

Table 1: Apparent Permeability (Papp) of [³H]-IPP across Caco-2 Monolayers at Different Apical pH [1]

| Apical pH | Basolateral pH | Papp (x 10⁻⁶ cm/s) |

| 7.4 | 7.4 | Value not explicitly provided in the source, but inhibition by Gly-Sar was not evident. |

| 6.5 | 7.4 | Value not explicitly provided in the source, but Gly-Sar was able to reduce the Papp. |

Table 2: Effect of PepT1 Inhibitor (Gly-Sar) on the Apparent Permeability (Papp) of [³H]-IPP across Caco-2 Monolayers [1]

| Apical pH | Condition | Papp (x 10⁻⁶ cm/s) | % Inhibition |

| 6.5 | Control | Specific value not provided | N/A |

| 6.5 | + 10 mM Gly-Sar | Specific value not provided, but significantly reduced | Significant inhibition observed |

| 7.4 | Control | Specific value not provided | N/A |

| 7.4 | + 10 mM Gly-Sar | Specific value not provided, no significant inhibition | No significant inhibition |

Note: While the exact Papp values were not detailed in the available abstract, the qualitative effects of pH and inhibitors are clearly stated.

Ex Vivo Rat Jejunal Mucosae Model

To complement in vitro data, ex vivo models using isolated intestinal tissues provide a more physiologically relevant system. The following table presents data on the transport of [³H]-IPP across isolated rat jejunal mucosae.

Table 3: Effect of PepT1 Inhibitor (Gly-Sar) on the Apparent Permeability (Papp) of [³H]-IPP across Rat Jejunal Mucosae [1]

| Apical pH | Condition | Papp (x 10⁻⁶ cm/s) | % Inhibition |

| 7.4 or 6.5 | Control | Specific value not provided | N/A |

| 7.4 or 6.5 | + Gly-Sar | Specific value not provided, but significantly reduced | Significant inhibition observed |

Note: The study noted that the jejunal surface maintains an acidic microclimate even when the luminal buffer is at pH 7.4, explaining the observed inhibition by Gly-Sar under these conditions.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the cellular uptake of IPP.

Caco-2 Cell Permeability Assay

This assay is a gold standard for in vitro prediction of intestinal drug absorption.

4.1.1. Cell Culture

-

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by confirming low permeability to a paracellular marker like Lucifer yellow.

4.1.2. Transport Experiment

-

The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

The transport buffer in the apical chamber is replaced with a solution containing [³H]-IPP, with or without inhibitors, at a specific pH (e.g., 6.5 or 7.4).

-

The basolateral chamber is filled with fresh transport buffer.

-

At designated time points, samples are collected from the basolateral chamber and the concentration of [³H]-IPP is determined by liquid scintillation counting.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of appearance of the peptide in the receiver chamber.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the peptide in the donor chamber.

-

Ex Vivo Rat Jejunal Mucosae Transport Study

This method utilizes freshly excised intestinal tissue to provide a more physiologically relevant model.

4.2.1. Tissue Preparation

-

A segment of the jejunum is excised from a rat.

-

The segment is opened longitudinally, and the muscle layers are stripped away to isolate the mucosa.

-

The mucosal sheet is mounted in an Ussing chamber, which separates the tissue into apical and basolateral sides.

4.2.2. Transport Experiment

-

Both sides of the tissue are bathed in oxygenated Ringer's solution.

-

[³H]-IPP, with or without inhibitors, is added to the apical side.

-

Samples are collected from the basolateral side at various time points and analyzed for radioactivity.

-

Papp values are calculated as described for the Caco-2 assay.

Signaling Pathways Associated with Peptide Uptake

While the mechanisms of IPP transport across the intestinal epithelium are relatively well-understood, the specific intracellular signaling pathways activated immediately following its uptake in enterocytes remain an area of active investigation. However, research on the broader class of bioactive peptides provides some potential avenues for exploration.

The transport of di- and tripeptides via PepT1 has been linked to changes in intracellular pH and membrane potential, which could potentially trigger downstream signaling events. General peptide-receptor interactions in the gut are known to activate various signaling cascades, including:

-

G-protein coupled receptors (GPCRs): Many peptides exert their effects by binding to GPCRs on the cell surface, leading to the activation of second messenger systems.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a crucial regulator of cell proliferation, differentiation, and stress responses and can be activated by various extracellular stimuli, including some peptides.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in cell growth, survival, and metabolism and can be modulated by peptide hormones and growth factors.

It is important to note that direct evidence linking the intracellular presence of IPP to the activation of these specific pathways in intestinal epithelial cells is currently limited. Future research is needed to elucidate the precise molecular events that occur following the cellular uptake of IPP and how these events contribute to its overall bioactivity.

Conclusion and Future Directions

The cellular uptake of the bioactive peptide Ile-Pro-Pro is a multifaceted process involving both carrier-mediated transport via PepT1 and paracellular diffusion. The efficiency of the PepT1-mediated pathway is notably influenced by the acidic pH of the intestinal microclimate. Quantitative data from in vitro and ex vivo models have been instrumental in characterizing these transport mechanisms.

While significant progress has been made in understanding the absorption of IPP, several areas warrant further investigation. Future research should focus on:

-

Obtaining precise kinetic parameters (Km and Vmax) for IPP transport via PepT1.

-

Elucidating the specific intracellular signaling pathways that are activated in enterocytes following IPP uptake.

-

Investigating the potential for efflux transporters to limit the net absorption of IPP.

-

Exploring the impact of the food matrix on the bioavailability of IPP.

A more profound understanding of these aspects will be crucial for the rational design of functional foods and oral drug delivery systems aimed at maximizing the health benefits of Ile-Pro-Pro.

References

A Technical Guide to the Physiological Stability of H-Ile-Pro-Pro-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Isoleucyl-L-prolyl-L-proline (H-Ile-Pro-Pro-OH), hereafter referred to as IPP, is a bioactive tripeptide derived from the hydrolysis of food proteins, most notably milk casein.[1][2] It has garnered significant scientific interest for its potential health benefits, particularly its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE), which is critical in the regulation of blood pressure.[1][3] The efficacy of IPP as a functional food ingredient or therapeutic agent is fundamentally dependent on its stability within physiological systems, its resistance to enzymatic degradation in the gastrointestinal tract and bloodstream, and its subsequent absorption and bioavailability.

This technical guide provides a comprehensive overview of the stability of IPP under physiological conditions. It consolidates pharmacokinetic data, details the experimental protocols used for stability assessment, and illustrates the core signaling pathway associated with its primary biological activity.

Physiological Stability and Pharmacokinetics

The unique structure of IPP, specifically the presence of two consecutive proline residues, confers considerable resistance to degradation by many gastrointestinal proteases and plasma peptidases. The imino acid nature of proline creates a rigid peptide bond that is not easily recognized or cleaved by common digestive enzymes.

Gastrointestinal and Plasma Stability

Studies on proline-rich peptides have shown they are more resistant to hydrolysis by pepsin and pancreatin compared to other peptides.[4] While many peptides are rapidly degraded in the gastrointestinal tract, IPP can be absorbed partially intact.[5]

In vivo studies in animal models provide the most direct evidence of its stability and bioavailability. Following intragastric administration in pigs, IPP was detected intact in the blood circulation, though with a low absolute bioavailability of approximately 0.1%.[6] This indicates that while the majority of the peptide may be hydrolyzed, a physiologically relevant amount survives digestion and is absorbed.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, and elimination of IPP. A study in a conscious pig model provides key quantitative data on its behavior in vivo.[6] After intravenous administration, the elimination half-life was short, indicating rapid clearance from the bloodstream.[6] Following intragastric administration, the elimination half-life was slightly longer, with maximum plasma concentrations reaching approximately 10 nmol/L.[6]

Table 1: Pharmacokinetic Parameters of this compound in a Pig Model [6]

| Administration Route | Dose | Elimination Half-Life (t½) | Max. Plasma Conc. (Cmax) | Fraction Dose Absorbed (Bioavailability) |

|---|---|---|---|---|

| Intravenous | 4.0 mg/kg BW | 2.5 ± 0.1 min | - | - |

| Intragastric | 4.0 mg/kg BW | 9 ± 1 min | ~10 nmol/L | 0.077 ± 0.010 % |

Intestinal Permeability

The transport of IPP across the intestinal epithelium is a critical step for its systemic bioactivity. In vitro models are commonly used to assess this process. Studies using Caco-2 cell monolayers, a model for human intestinal absorption, and ex vivo rat jejunal segments in Ussing chambers have demonstrated that IPP can cross the epithelial barrier. Permeability was found to be significantly higher in the more physiologically complex ex vivo model compared to the Caco-2 cell culture model.

Table 2: Apparent Permeability (Papp) of this compound Across Intestinal Models

| Absorption Model | Apparent Permeability (Papp) (cm/s) |

|---|---|

| Caco-2 Monolayers | 1.0 ± 0.9 x 10⁻⁸ |

| Rat Jejunum (Ussing Chamber) | 5.0 x 10⁻⁸ (approx.) |

Mechanism of Action: ACE Inhibition Signaling Pathway

The primary mechanism of action for IPP's antihypertensive effect is the inhibition of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[7] By inhibiting ACE, IPP prevents the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor.[7][8] This leads to vasodilation and a subsequent reduction in blood pressure.[3]

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Methodologies

Standardized protocols are essential for comparing peptide stability across different studies. The following sections detail common methodologies for evaluating the physiological stability of peptides like IPP.

In Vitro Gastrointestinal Stability Assay

This assay simulates the conditions of the stomach and small intestine to assess a peptide's resistance to digestive enzymes.[9][10]

1. Preparation of Simulated Gastric Fluid (SGF):

-

According to U.S. Pharmacopeia (USP) guidelines, dissolve 2.0 g of sodium chloride in 500 mL of purified water.[11]

-

Add 3.2 g of purified pepsin (activity of 800-2500 units/mg of protein).

-

Add 7.0 mL of hydrochloric acid and adjust the final volume to 1000 mL with purified water.

-

The final pH should be approximately 1.2.[11]

2. Preparation of Simulated Intestinal Fluid (SIF):

-

Per USP guidelines, dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water.

-

Add 77 mL of 0.2 N sodium hydroxide and 500 mL of purified water.

-

Add 10.0 g of pancreatin.

-

Adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.

-

Adjust the final volume to 1000 mL with purified water.[9][10]

3. Incubation and Analysis Protocol:

-

Dissolve the peptide (e.g., IPP) in SGF or SIF to a final concentration (e.g., 1 mg/mL).

-

Incubate the solution in a shaking water bath at 37°C.

-

Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Immediately quench the enzymatic reaction in each aliquot by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile), and/or by flash freezing.

-

Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to quantify the remaining amount of the intact peptide.[10]

-